molecular formula C21H27NO4 B157075 (R)-laudanosine CAS No. 85-63-2

(R)-laudanosine

カタログ番号 B157075
CAS番号: 85-63-2
分子量: 357.4 g/mol
InChIキー: KGPAYJZAMGEDIQ-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Laudanosine is a compound of interest due to its relationship with various biological activities. It is a degradation product of the neuromuscular blocking agent atracurium and has the ability to cross the blood-brain barrier. High concentrations of laudanosine are implicated in triggering seizures, which highlights its potential impact on the central nervous system .

Synthesis Analysis

The asymmetric synthesis of (R)-(-)-Laudanosine has been achieved from L-3-(3,4-dihydroxyphenyl)alanine (L-DOPA). A pivotal step in this synthesis involves the epimerization of a tetrahydroisoquinoline derivative under hydrogenation conditions. This process allows for the conversion between different isomers, ultimately leading to the production of (R)-(-)-Laudanosine . Another approach utilizes L-ascorbic acid as a starting material, which is converted into L-gulonolactone and subsequently transformed into (R)-(-)-Laudanosine with good enantiomeric excesses. This method also suggests the use of chromium(III) oxide as a catalyst for further conversion into other related alkaloids .

Molecular Structure Analysis

The molecular structure of (R)-Laudanosine is characterized by its isoquinoline skeleton, which is a common feature in many alkaloids. The synthesis processes described involve complex reactions that manipulate the stereochemistry at specific carbon centers, which is crucial for achieving the desired (R)-enantiomer of laudanosine .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (R)-Laudanosine include the Pictet-Spengler reaction, epimerization, and hydrogenation. These reactions are carefully orchestrated to control the stereochemistry and functional group transformations required to construct the laudanosine molecule .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-Laudanosine are not detailed in the provided papers, its ability to interact with nicotinic acetylcholine receptors (nAChRs) at varying concentrations suggests that it possesses distinct chemical properties that affect its biological activity. Its solubility in mock cerebrospinal fluid and its effects on the central nervous system further imply that it has particular physical properties that facilitate its transport across the blood-brain barrier .

Relevant Case Studies

In a case study involving isolated brainstem-spinal cord preparations from neonatal rats, laudanosine was found to have no effects on respiratory activity at concentrations up to 100 microM. However, at 100 microM, it induced non-respiratory excitement activities, which may be akin to seizures observed in in vivo studies. This suggests that while laudanosine does not affect respiratory rates, it has the potential to induce excitatory activity in the central nervous system at high concentrations .

科学的研究の応用

1. Metabolite of Neuromuscular-Blocking Drugs

(R)-Laudanosine is recognized as a metabolite of neuromuscular-blocking drugs like atracurium and cisatracurium. This metabolite crosses the blood-brain barrier and has been a subject of study due to its interaction with gamma-aminobutyric acid, opioid, and nicotinic acetylcholine receptors. These interactions have implications in the cardiovascular system and in specific patient populations, such as those with hepatic or renal failure, and in pregnant women (Fodale & Santamaria, 2002).

2. Neuromuscular Blocking Agent in Intensive Care

As a metabolite of cisatracurium, a common neuromuscular blocking agent (NMBA) in intensive care units, (R)-laudanosine's pharmacological characteristics have been compared favorably to other NMBAs. Studies suggest its relevance in therapeutic applications like acute respiratory distress syndrome and traumatic brain injury (Szakmany & Woodhouse, 2015).

3. Degradation and Formation in Human Plasma

The degradation of atracurium, leading to the formation of (R)-laudanosine, has been studied in human plasma. This research is significant in understanding its metabolic pathway and its rate of production, which is faster in plasma compared to other mediums (Stiller, Cook, & Chakravorti, 1985).

4. Influence on Neuronal Nicotinic Acetylcholine Receptors

(R)-Laudanosine's interaction with neuronal nicotinic acetylcholine receptors has been a focal point of research, especially in understanding its adverse effects like modification of cardiac rhythm and potential seizure triggers. This research helps in assessing the safety and side effects of using atracurium and its metabolites (Chiodini et al., 2001).

5. Laudanosine in Neuroprotection

Recent studies have suggested a possible neuroprotective effect of (R)-laudanosine. Its activation of certain receptor subtypes, like the a4b2 nAch subtype receptors, could potentially elicit neuroprotective effects, a hypothesis supported by various observations in clinical settings (Fodale & Santamaria, 2003).

6. Interaction with GABA and Opioid Subtype Receptors

The interactions of (R)-laudanosine with GABA and opioid binding sites have been explored, given their implication in seizure activities. This research is key to understanding the convulsive effects of laudanosine and its role in drug-induced seizures (Katz et al., 1994).

特性

IUPAC Name

(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAYJZAMGEDIQ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85-63-2
Record name Laudanosine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAUDANOSINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO6NL5AZ5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-laudanosine
Reactant of Route 2
Reactant of Route 2
(R)-laudanosine
Reactant of Route 3
Reactant of Route 3
(R)-laudanosine
Reactant of Route 4
Reactant of Route 4
(R)-laudanosine
Reactant of Route 5
Reactant of Route 5
(R)-laudanosine
Reactant of Route 6
Reactant of Route 6
(R)-laudanosine

Q & A

Q1: What is the molecular formula and weight of (-)-laudanosine?

A1: (-)-Laudanosine has the molecular formula C21H27NO4 and a molecular weight of 357.44 g/mol.

Q2: Is (-)-laudanosine optically active?

A2: Yes, (-)-laudanosine is an optically active compound, meaning it rotates plane-polarized light. This property arises from its chiral center at the C-1 position of the benzylisoquinoline scaffold [].

Q3: How is (-)-laudanosine typically synthesized?

A3: Several synthetic routes exist, but a common approach involves a multi-step process starting with readily available materials. Key steps often include a Sonogashira coupling to form the C1-C8a bond, an intramolecular titanium-catalyzed hydroamination of an alkyne, and an enantioselective imine reduction []. Alternative methods utilize Stevens rearrangement of ammonium ylides [] or electrosynthesis [].

Q4: How is (-)-laudanosine metabolized in the body?

A4: (-)-Laudanosine is primarily metabolized in the liver, but the specific metabolic pathways require further investigation.

Q5: Is (-)-laudanosine known to interact with any drug transporters or metabolizing enzymes?

A5: While research on (-)-laudanosine's specific interactions with drug transporters and metabolizing enzymes is limited, it's important to consider its structural similarity to other benzylisoquinoline alkaloids, which are known substrates and inhibitors of certain enzymes, such as cytochrome P450 enzymes.

Q6: What are the known toxicological effects of (-)-laudanosine?

A6: Animal studies suggest that high doses of (-)-laudanosine can induce central nervous system stimulation, leading to convulsions []. These effects appear to be attenuated by nitrous oxide []. More research is needed to understand its toxicity profile fully.

Q7: Are there any known long-term effects of (-)-laudanosine exposure?

A7: Data on the long-term effects of (-)-laudanosine exposure are limited, and further research is needed in this area.

Q8: How is (-)-laudanosine typically detected and quantified?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence or mass spectrometry (MS), is commonly employed for the analysis of (-)-laudanosine in biological samples [, ]. This approach allows for sensitive and specific detection even at low concentrations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。